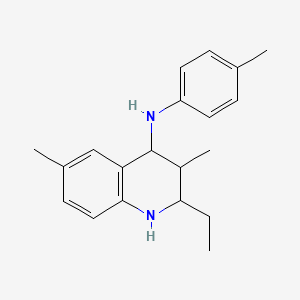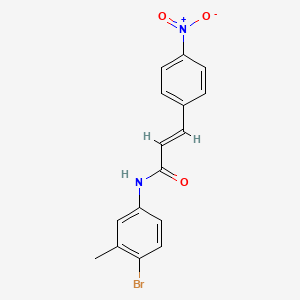
N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide, also known as BPPN, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BPPN is a yellow powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been studied to understand its biochemical and physiological effects. This compound has been shown to interact with proteins and nucleic acids, leading to changes in their structure and function. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various systems. In the nervous system, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In the cardiovascular system, this compound has been shown to have vasodilatory effects, leading to a decrease in blood pressure. In the immune system, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using standard laboratory techniques. Another advantage is that it has been shown to have a wide range of potential applications in various fields of science. One limitation is that it can be difficult to obtain high purity samples of this compound, which can affect the reproducibility of experiments. Another limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide. One direction is to further study its potential as an anticancer agent, including its mechanism of action and potential side effects. Another direction is to explore its potential as a fluorescent probe for the detection of proteins and nucleic acids in living cells. Additionally, further research is needed to understand the full range of its biochemical and physiological effects, including its effects on other enzymes and signaling pathways.
Synthesis Methods
The synthesis of N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been reported in several research articles. One method involves the reaction of 3-nitrophenylacetic acid with butyl acrylate in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to obtain the corresponding acid chloride, which is then reacted with N-(3-aminopropyl)acrylamide to yield this compound. Another method involves the reaction of 3-nitrophenylacetic acid with butyl acrylate in the presence of a catalyst such as N,N-dimethylformamide and 1,8-diazabicyclo[5.4.0]undec-7-ene. The product is then treated with thionyl chloride to obtain the acid chloride, which is then reacted with N-(3-aminopropyl)acrylamide to yield this compound.
Scientific Research Applications
N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been studied for its potential applications in various fields of science. In the field of material science, this compound has been used as a building block for the synthesis of functional polymers and materials. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In the field of biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of proteins and nucleic acids.
properties
IUPAC Name |
(E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-3-11-22-12-5-10-17-16(19)9-8-14-6-4-7-15(13-14)18(20)21/h4,6-9,13H,2-3,5,10-12H2,1H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKNAANNIGXEKS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)

![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)
![1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)


![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)
![N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4957941.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4957966.png)
![3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4957968.png)